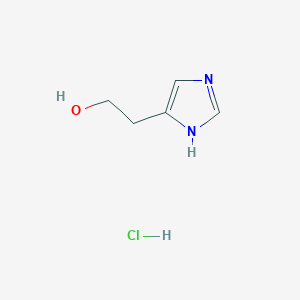
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H8F2N2O·HCl and a molecular weight of 234.63 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a difluorophenoxy group, and a nitrile group. It is commonly used in various scientific research applications due to its reactivity and selectivity.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride typically involves the reaction of 2,4-difluorophenol with an appropriate nitrile compound under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(2,4-dichlorophenoxy)propanenitrile hydrochloride: This compound has chlorine atoms instead of fluorine atoms, which may result in different reactivity and biological activity.
2-Amino-3-(2,4-difluorophenoxy)butanenitrile hydrochloride: This compound has a butanenitrile group instead of a propanenitrile group, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity.
Eigenschaften
IUPAC Name |
2-amino-3-(2,4-difluorophenoxy)propanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDQGJHVPIJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2960298.png)

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)
![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2960307.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)


![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)


![ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)
